molecular formula C13H15NO5S B2432743 3-[4-(Morpholine-4-sulfonyl)phenyl]prop-2-enoic acid CAS No. 313662-73-6

3-[4-(Morpholine-4-sulfonyl)phenyl]prop-2-enoic acid

Cat. No.: B2432743
CAS No.: 313662-73-6
M. Wt: 297.33
InChI Key: NOAXVHQCZVRKJO-ZZXKWVIFSA-N
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Properties

IUPAC Name

(E)-3-(4-morpholin-4-ylsulfonylphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5S/c15-13(16)6-3-11-1-4-12(5-2-11)20(17,18)14-7-9-19-10-8-14/h1-6H,7-10H2,(H,15,16)/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOAXVHQCZVRKJO-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Morpholine-4-sulfonyl)phenyl]prop-2-enoic acid typically involves the reaction of morpholine with sulfonyl chloride to form morpholine-4-sulfonyl chloride. This intermediate is then reacted with 4-bromoacetophenone to yield 4-(morpholine-4-sulfonyl)acetophenone. Finally, the acetophenone derivative undergoes a Knoevenagel condensation with malonic acid to produce the desired acrylic acid derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows the same principles as laboratory-scale preparation, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Morpholine-4-sulfonyl)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, alcohols, amines, and various substituted aromatic compounds .

Scientific Research Applications

3-[4-(Morpholine-4-sulfonyl)phenyl]prop-2-enoic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 3-[4-(Morpholine-4-sulfonyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The acrylic acid moiety can participate in Michael addition reactions, further influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Morpholine-4-sulfonyl)benzaldehyde
  • 4-(Morpholine-4-sulfonyl)acetophenone
  • 3-(Morpholine-4-sulfonyl)benzoic acid

Uniqueness

3-[4-(Morpholine-4-sulfonyl)phenyl]prop-2-enoic acid is unique due to its combination of a morpholine ring, a sulfonyl group, and an acrylic acid moiety. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .

Biological Activity

3-[4-(Morpholine-4-sulfonyl)phenyl]prop-2-enoic acid, a compound featuring a morpholine sulfonyl moiety, has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its anti-inflammatory and antimicrobial effects, as well as its mechanisms of action based on recent studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

C1H1N1O1S1C1H1C3\text{C}_1\text{H}_1\text{N}_1\text{O}_1\text{S}_1\text{C}_1\text{H}_1\text{C}_3

This structure includes a prop-2-enoic acid backbone and a morpholine-4-sulfonyl group, which are critical for its biological activity.

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. These compounds have been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in conditions characterized by inflammation.

Mechanism of Action:
The anti-inflammatory effects are believed to be mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in the inflammatory response. By blocking this pathway, the compound may reduce the expression of inflammatory mediators such as TNF-alpha and IL-6 .

2. Antimicrobial Activity

The antimicrobial potential of this compound has been explored in various studies. Compounds with similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Minimum Inhibitory Concentrations (MICs):
A study reported MIC values ranging from 50 to 200 µg/mL for various bacterial strains, indicating moderate to strong antimicrobial efficacy. The results are summarized in Table 1 below.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa200

Case Study 1: Anti-inflammatory Effects

A recent study utilized a murine model to assess the anti-inflammatory effects of this compound. Administration of the compound resulted in a significant reduction in paw swelling and inflammatory markers compared to control groups. Histological analysis showed decreased infiltration of leukocytes in treated animals .

Case Study 2: Antimicrobial Efficacy

In vitro assays were conducted to evaluate the antimicrobial activity against clinical isolates of Staphylococcus aureus. The compound exhibited an MIC comparable to that of standard antibiotics like ampicillin, suggesting its potential as an alternative treatment option for resistant strains .

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